molecular formula C7H5F4N B1270790 3-Amino-5-fluorobenzotrifluoride CAS No. 454-67-1

3-Amino-5-fluorobenzotrifluoride

Cat. No. B1270790
CAS RN: 454-67-1
M. Wt: 179.11 g/mol
InChI Key: WQKQODZOQAFYPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-5-fluorobenzotrifluoride involves the use of ethanol as a solvent . In one experiment, 4-Chloro-6,7-dimethoxyquinazoline and 3-fluoro-5-trifluoromethylaniline were placed in a dry two-neck flask and a condenser was adjusted. Ethanol was added and the mixture was refluxed for 60 minutes. After cooling, the precipitate was filtered, washed with ethanol, and dried in a vacuum oven .


Molecular Structure Analysis

The molecular formula of 3-Amino-5-fluorobenzotrifluoride is C7H5F4N . The InChI code is 1S/C7H5F4N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 .


Physical And Chemical Properties Analysis

3-Amino-5-fluorobenzotrifluoride is a liquid at room temperature . It has a molecular weight of 179.12 g/mol . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.56, indicating its lipophilicity .

Scientific Research Applications

Application in Pharmaceutical Synthesis

  • Specific Scientific Field: Pharmaceutical Synthesis
  • Summary of the Application: 3-Amino-5-fluorobenzotrifluoride is an important intermediate for the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
  • Methods of Application or Experimental Procedures: The original synthetic process for this intermediate involves the nitration of 3-fluorobenzotrifluoride in batch reactors .
  • Results or Outcomes: The use of 3-Amino-5-fluorobenzotrifluoride in the synthesis of these drugs has led to the rapid development of popular antibacterial, anti-inflammatory, and analgesic drugs .

Application in Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis
  • Summary of the Application: 3-Amino-5-fluorobenzotrifluoride is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results or Outcomes: The outcomes of using 3-Amino-5-fluorobenzotrifluoride in these fields are not specified in the source .

Safety And Hazards

3-Amino-5-fluorobenzotrifluoride is classified as a combustible liquid. It is fatal if inhaled and harmful if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

3-Amino-5-fluorobenzotrifluoride is widely used in the pharmaceutical industry as a key intermediate in the production of various drugs . Its future directions could involve further exploration of its potential applications in drug synthesis.

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQODZOQAFYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371018
Record name 3-Amino-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluorobenzotrifluoride

CAS RN

454-67-1
Record name 3-Fluoro-5-trifluoromethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-fluorobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-fluorobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (XVIII) (55.5 g) is dissolved in 500 mL of ethanol. Triethylamine (19.63 g) and palladium on charcoal (6 g, Pd/C 10%, Engelhard 4505) are added and the mixture is subjected to hydrogenation at 20-25° C. After 20 hours reaction time, the consumption of hydrogen had ceased. The hydrogen pressure is released and the solution is separated from the catalyst by filtration on Cellflock. The filter residue comprising the catalyst is washed with ethanol (2×100 mL). The filtrate and wash fractions are combined and the solution thus obtained is concentrated at 45° C. under reduced pressure to a final volume of ca. 400 mL. Toluene (400 mL) is added and the resulting solution is concentrated to a final volume of ca. 250 mL to obtain a suspension. The precipitate is removed by filtration and the filter cake is washed with toluene (2×100 mL). The solution is concentrated again to a final volume of 200 mL and the formed precipitate is removed again by filtration. The filter cake is washed with toluene (3×50 mL). The process of dilution with toluene, concentration and filtration is repeated until no substantial precipitation occurred in the toluene solution. Finally, the solvent is evaporated at 45-50° C. under reduced pressure and the residue is dried in vacuo at 45° C. to obtain 3-fluoro-5-trifluoromethyl-phenylamine as a yellow oil. GC-MS: m/z: 179, 160, 151, 140, 132. The product is identical in GC and HPLC to a sample of 3-amino-5-fluoro-benzotrifluoride, purchased from ABCR (ABCR F01075). Also the NMR spectra are identical to the sample purchased from ABCR.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-fluorobenzotrifluoride
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3-Amino-5-fluorobenzotrifluoride
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3-Amino-5-fluorobenzotrifluoride
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3-Amino-5-fluorobenzotrifluoride
Reactant of Route 5
3-Amino-5-fluorobenzotrifluoride
Reactant of Route 6
3-Amino-5-fluorobenzotrifluoride

Citations

For This Compound
7
Citations
GC Finger, FH Reed - Journal of the American Chemical Society, 1944 - ACS Publications
The properties and the chemical structure of the fructosan isolated from the guayule plant have been studied. 2. Methylation and hydrolysis of the poly-saccharide producedchiefly 3, 4, 6…
Number of citations: 21 pubs.acs.org
MJ Fifolt, SA Sojka, RA Wolfe, DS Hojnicki… - The Journal of …, 1989 - ACS Publications
An empirical, substituent chemical shift based additivity method is described for the a priori prediction of 19F chemical shifts in tri-and tetrasubstituted fluoroaromatic compounds. The …
Number of citations: 50 pubs.acs.org
Q Chen, S Wu - The Journal of Organic Chemistry, 1989 - ACS Publications
Difluoromethyl alkanoates 5 and fluorinated and nonfluorinated alkanesulfonates 9 were synthesized in moderate yields by the reaction of alkali metal salts of acids with …
Number of citations: 64 pubs.acs.org
G Bold, KH Altmann, J Frei, M Lang… - Journal of medicinal …, 2000 - ACS Publications
… Preparation from 3-amino-5-fluorobenzotrifluoride and 30 as described for 40, distributing in a mixture of aqueous ammonia (10%) and dichloromethane, chromatography (ethyl acetate …
Number of citations: 324 pubs.acs.org
J Xu, H Kim, J Dong, H Chen, J Xu, R Ma… - European journal of …, 2022 - Elsevier
In our continued SAR study efforts, a series of O-alkylamino-tethered salicylamide derivatives with various amino acid linkers has been designed, synthesized, and biologically …
Number of citations: 5 www.sciencedirect.com
J Xu, J Berastegui-Cabrera, H Chen… - Journal of medicinal …, 2020 - ACS Publications
The effective treatment of adenovirus (HAdV) infections in immunocompromised patients still poses great challenges. Herein, we reported our continued efforts to optimize a series of …
Number of citations: 24 pubs.acs.org
IL Karle, LO Brockway - Journal of the American Chemical Society, 1944 - ACS Publications
… 3-Amino-5-fluorobenzotrifluoride (X).—This amine was prepared from 3-nitro-5-fluorobenzotHfluoride (IX) by the same … A 90% yield of crude 3-amino-5-fluorobenzotrifluoride was …
Number of citations: 126 pubs.acs.org

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